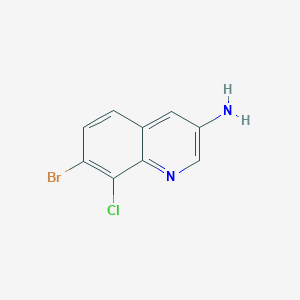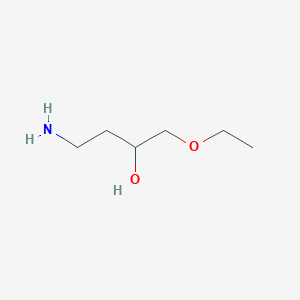
4-Amino-1-ethoxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-ethoxybutan-2-ol: is an organic compound with the molecular formula C6H15NO2 . It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes an amino group, an ethoxy group, and a hydroxyl group. This compound is of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-1-ethoxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. Catalysts such as sodium hydroxide or potassium carbonate may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-amino-1-ethoxybutan-2-one.
Reduction: The amino group can be reduced to form the corresponding amine, 4-aminobutan-2-ol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-1-ethoxybutan-2-one
Reduction: 4-Aminobutan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Pathways Involved: The compound can affect signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can exert its biological effects.
Comparison with Similar Compounds
4-Aminobutan-2-ol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-Amino-1-methoxybutan-2-ol: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
4-Amino-1-butoxybutan-2-ol: Has a longer alkoxy chain, which can influence its physical properties and interactions with other molecules.
Uniqueness: 4-Amino-1-ethoxybutan-2-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-amino-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3 |
InChI Key |
NUBQLNNGXSPDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


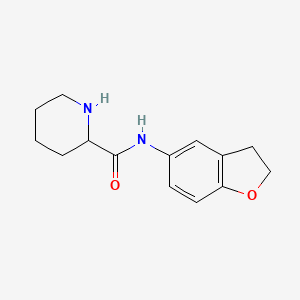

![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)

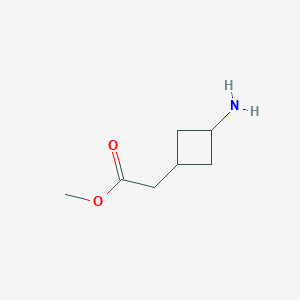
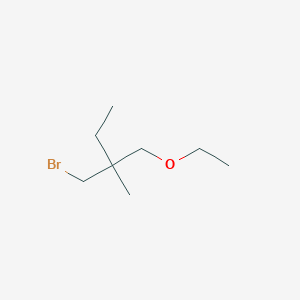

![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
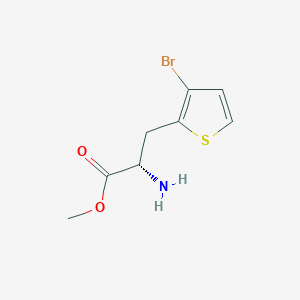

![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
